molecular formula C12H15N3O B8293800 5-morpholin-4-ylmethyl-1H-benzoimidazole

5-morpholin-4-ylmethyl-1H-benzoimidazole

Cat. No.: B8293800
M. Wt: 217.27 g/mol
InChI Key: XCWVLBKSGPPFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The history of benzimidazole research dates back to the 19th century, but its biological significance gained substantial recognition in the mid-20th century with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12. This discovery spurred a wave of research into the synthesis and biological evaluation of a multitude of benzimidazole derivatives. Over the decades, this research has evolved from simple substitutions to the creation of complex, multi-functional molecules, leading to the development of numerous clinically significant drugs.

The Benzimidazole Core as a Privileged Pharmacophore in Chemical Biology and Medicinal Chemistry

The benzimidazole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.com This designation is attributed to its ability to interact with a wide range of biological targets with high affinity. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.com Its structural similarity to naturally occurring purines allows it to mimic and compete with these essential biological building blocks, thereby modulating the function of various enzymes and receptors. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.com The bicyclic structure of benzimidazole, with its fused benzene (B151609) and imidazole (B134444) rings, provides a rigid and planar framework that can be readily functionalized at multiple positions to optimize binding and pharmacological activity.

Overview of Benzimidazole Derivatives in Drug Discovery and Development

The versatility of the benzimidazole scaffold has led to its incorporation into a wide array of therapeutic agents. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.combiomolther.orgnih.govallgreenchems.com These derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anthelmintic agents: Albendazole and mebendazole (B1676124) are widely used to treat parasitic worm infections.

Proton pump inhibitors: Omeprazole and lansoprazole (B1674482) are used to reduce stomach acid and treat conditions like acid reflux and ulcers.

Antihistamines: Astemizole and bilastine (B1667067) are used to treat allergic conditions.

Anticancer agents: A number of benzimidazole derivatives have been investigated for their potential to inhibit tumor growth. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.combiomolther.orgnih.govallgreenchems.com

Antiviral, antimicrobial, and antifungal agents: The benzimidazole core is a common feature in compounds developed to combat various infectious diseases. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.combiomolther.orgnih.govallgreenchems.com

The continued exploration of benzimidazole derivatives remains a highly active area of research, with new compounds constantly being synthesized and evaluated for their therapeutic potential. medchemexpress.comselleckchem.comacs.orgnih.govdrugbank.compatsnap.combiomolther.orgnih.govallgreenchems.com

Rationale for Investigating 5-morpholin-4-ylmethyl-1H-benzoimidazole and Related Analogues

While direct and extensive research solely on "this compound" is not widely documented in publicly available literature, the rationale for its investigation is strongly supported by its inclusion as a core structural element in the potent, multi-targeted kinase inhibitor known as AT9283 . medchemexpress.com

The design of AT9283, which has the chemical name 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea, highlights a key strategy in modern drug discovery: molecular hybridization. medchemexpress.com This approach involves combining two or more pharmacophores to create a new molecule with enhanced or novel biological activity. In the case of AT9283, the "this compound" moiety serves as a critical component.

The primary interest in "this compound" therefore stems from its successful incorporation into AT9283, a compound that has undergone significant preclinical and clinical investigation. The detailed research findings on AT9283 provide a comprehensive understanding of the biological potential of this specific benzimidazole derivative.

Detailed Research Findings on AT9283, a Compound Containing the this compound Moiety

AT9283 has been extensively studied as a multi-targeted kinase inhibitor, demonstrating significant activity against a range of kinases that are crucial in cell cycle regulation and signaling pathways. medchemexpress.com Its biological effects have been evaluated in the contexts of cancer and allergic diseases.

Kinase Inhibitory Profile of AT9283

AT9283 has been shown to be a potent inhibitor of several key kinases, as detailed in the table below.

Kinase TargetIC₅₀ (nM)
Aurora A3
Aurora B3
Janus Kinase 2 (JAK2)1.2
Janus Kinase 3 (JAK3)1.1
Abl (T315I mutant)4
Fms-like tyrosine kinase 3 (Flt3)15

IC₅₀ values represent the concentration of the drug required to inhibit the activity of the kinase by 50%. Data compiled from publicly available research.

The inhibition of Aurora kinases A and B is particularly significant, as these enzymes play a critical role in mitosis (cell division). drugbank.com Dysregulation of Aurora kinases is a common feature of many cancers, making them attractive targets for anticancer drug development. The ability of AT9283 to also inhibit JAK kinases and the drug-resistant T315I mutant of Abl highlights its potential for broad therapeutic applications in oncology.

Anticancer Activity of AT9283

The potent kinase inhibitory profile of AT9283 translates into significant anticancer activity in preclinical models. It has been shown to inhibit the growth and survival of multiple solid tumors both in vitro (in cell culture) and in vivo (in animal models). medchemexpress.com In human cancer cell lines, AT9283 has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. medchemexpress.com The compound has also progressed to Phase I and II clinical trials for the treatment of various hematological malignancies, including leukemia and multiple myeloma. nih.govpatsnap.com

Activity in Allergic Responses

More recently, research has uncovered a novel role for AT9283 in the modulation of allergic responses. nih.gov Studies have shown that AT9283 can inhibit the degranulation of mast cells, which are key players in allergic reactions. nih.gov This effect is mediated through the inhibition of spleen tyrosine kinase (Syk), a critical signaling molecule in the mast cell activation pathway. nih.gov These findings suggest that the "this compound" scaffold, as part of the larger AT9283 molecule, may have therapeutic potential in the treatment of IgE-mediated allergic disorders. nih.gov

The following table summarizes the inhibitory concentrations of AT9283 on mast cell functions.

Mast Cell ResponseIC₅₀ (µM)
Degranulation~0.58
TNF-α Secretion~0.19
IL-4 Secretion~0.09

IC₅₀ values represent the concentration of the drug required to inhibit the specific mast cell response by 50%. Data from studies on RBL-2H3 mast cells. biomolther.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(3H-benzimidazol-5-ylmethyl)morpholine

InChI

InChI=1S/C12H15N3O/c1-2-11-12(14-9-13-11)7-10(1)8-15-3-5-16-6-4-15/h1-2,7,9H,3-6,8H2,(H,13,14)

InChI Key

XCWVLBKSGPPFNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Morpholin 4 Ylmethyl 1h Benzoimidazole

General Synthetic Approaches for the Benzimidazole (B57391) Nucleus

The construction of the core benzimidazole structure can be achieved through various synthetic routes. These methods often involve the cyclization of ortho-substituted benzene (B151609) derivatives.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

A prevalent and traditional method for synthesizing the benzimidazole scaffold is the condensation reaction of o-phenylenediamines with a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives. nih.govarabjchem.orgjyoungpharm.orgthieme-connect.com This reaction is typically carried out under acidic conditions and often requires elevated temperatures. jyoungpharm.org

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine (B120857) and the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. The choice of carbonyl compound determines the substituent at the 2-position of the benzimidazole ring. For instance, reacting o-phenylenediamine with an aldehyde will result in a 2-substituted benzimidazole. arabjchem.org

Several catalysts have been employed to facilitate this condensation, including ammonium (B1175870) chloride, which is considered an environmentally benign option. nih.govjyoungpharm.org The yields of benzimidazole derivatives using this method can be quite high, often ranging from 75% to 94%. nih.govjyoungpharm.org

Table 1: Examples of Catalysts Used in Condensation Reactions

Catalyst Reactants Conditions Outcome
Ammonium Chloride o-Phenylenediamine and various carbonyl compounds - High yields (75-94%) of benzimidazole derivatives nih.govjyoungpharm.org
ZrOCl2·8H2O, TiCl4, SnCl4·5H2O, HfCl4 o-Phenylenediamines and orthoesters Room temperature Effective catalysis for benzimidazole synthesis mdpi.com
[BMIM]HSO4 (ionic liquid) Aromatic aldehydes and o-phenylenediamine Microwave irradiation High yield of 2-substituted benzimidazoles mdpi.com
Al2O3/CuI/PANI nanocomposite o-Phenylenediamine and aldehydes Mild conditions Excellent yields and recyclable catalyst rsc.org
MgCl2·6H2O o-Phenylenediamines and aldehydes - High yields in short reaction times rsc.org

Alternative Cyclization Strategies for Benzimidazole Formation

Beyond the classic condensation with carbonyl compounds, other cyclization strategies have been developed for the synthesis of the benzimidazole nucleus. One such approach involves the rearrangement of other heterocyclic compounds, such as quinoxaline (B1680401) and triazole derivatives. thieme-connect.com

Another modern method is the one-pot acylation–cyclization of N-arylamidoximes. nih.govacs.org This process offers an alternative route that can avoid harsh conditions like the use of strong acids. nih.govacs.org Additionally, metal-catalyzed or oxidative cyclization of amidines has also been explored for the formation of the benzimidazole ring. nih.gov These alternative methods contribute to the diversity of synthetic tools available to chemists for accessing this important heterocyclic system.

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. mdpi.comchemmethod.comchemmethod.com This includes the use of environmentally friendly solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. nih.govmdpi.com

Key aspects of green chemistry in benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous conventional solvents with more eco-friendly alternatives like water, ionic liquids (ILs), or polyethylene (B3416737) glycol (PEG). mdpi.comchemmethod.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Lewis acids have been shown to be effective catalysts in various transformations, providing a greener alternative. mdpi.com Supported gold nanoparticles have also been investigated for their catalytic efficacy in the selective reaction between o-phenylenediamine and aldehydes. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to significantly reduce reaction times from hours to seconds and often improve yields. thieme-connect.commdpi.comrjptonline.org

Solvent-Free Conditions: Conducting reactions without a solvent, which minimizes waste and simplifies purification processes. nih.govarabjchem.orgrsc.org

These green approaches not only make the synthesis of benzimidazoles more sustainable but can also offer advantages in terms of efficiency and cost-effectiveness. chemmethod.comchemmethod.com

Specific Synthetic Pathways for Incorporating the Morpholine (B109124) Moiety

To synthesize the target compound, 5-morpholin-4-ylmethyl-1H-benzoimidazole, specific methods are required to introduce the morpholinomethyl group at the 5-position of the pre-formed benzimidazole ring or during its formation.

Mannich Reaction-Based Synthesis of N-Mannich Bases and Related Derivatives

The Mannich reaction is a key transformation for introducing an aminomethyl group, such as the morpholinomethyl moiety, onto a substrate. chitkara.edu.in This reaction involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a secondary amine, such as morpholine. chitkara.edu.inopenmedicinalchemistryjournal.com

In the context of benzimidazole synthesis, the Mannich reaction can be used to introduce the morpholinomethyl group at the N-1 position of the benzimidazole ring, forming an N-Mannich base. chitkara.edu.innih.gov The general procedure involves reacting a 2-substituted benzimidazole with formaldehyde and morpholine, often under reflux conditions in a solvent like ethanol. nih.gov

A multi-step synthesis to create benzimidazole derivatives fused with morpholine involves an initial cyclization to form the benzimidazole core, followed by a Mannich base reaction to introduce the morpholine moiety. openmedicinalchemistryjournal.com

Regioselective Functionalization at the 5-position and N-1 position of the Benzimidazole Ring

Achieving regioselective functionalization is crucial for the synthesis of specifically substituted benzimidazoles like this compound. The benzimidazole ring offers multiple positions for substitution, with the N-1 and C-2, C-4, C-5, C-6, and C-7 positions being the most common sites for modification. researchgate.netresearchgate.net

Functionalization at the 5-position of the benzimidazole ring often requires starting with a pre-substituted o-phenylenediamine. For example, using a 4-substituted o-phenylenediamine in the initial condensation reaction will lead to a 5-substituted benzimidazole. nih.gov

Subsequent reactions can then be performed to introduce substituents at the N-1 position. The N-alkylation of an unsubstituted benzimidazole is a popular strategy for introducing groups at this position. jyoungpharm.org The order of these functionalization steps is critical in directing the final structure of the molecule. For the synthesis of this compound, a strategy might involve first synthesizing a 5-substituted benzimidazole and then performing a Mannich-type reaction to introduce the morpholinomethyl group, or vice-versa, depending on the reactivity and directing effects of the substituents.

Introduction of the Morpholin-4-ylmethyl Side Chain

The introduction of a morpholin-4-ylmethyl side chain onto a benzimidazole ring is most commonly achieved through the Mannich reaction. chitkara.edu.inopenmedicinalchemistryjournal.com This versatile one-pot three-component condensation reaction involves an active hydrogen-containing compound (in this case, the benzimidazole ring), formaldehyde, and a secondary amine (morpholine). chitkara.edu.in The reaction proceeds via the formation of a morpholinium ion from formaldehyde and morpholine, which then electrophilically attacks the benzimidazole nucleus.

While direct aminomethylation at the C-5 position of the benzimidazole ring is less commonly reported, the N-1 position is a frequent site of substitution. openmedicinalchemistryjournal.com A plausible synthetic route for obtaining this compound would likely involve a multi-step process. One potential pathway could begin with a pre-functionalized benzimidazole. For instance, starting with 5-bromobenzimidazole, a series of reactions, including protection of the N-H group, followed by a substitution reaction with morpholine, and subsequent deprotection and functional group manipulation, could yield the target compound.

A more direct approach, if the C-H bond at the 5-position is sufficiently activated, could involve a direct electrophilic substitution. However, the more established method for introducing such a side chain onto the benzimidazole core remains the Mannich reaction, which typically favors N-substitution. openmedicinalchemistryjournal.com

A representative synthesis involving a Mannich reaction to attach a morpholinomethyl group to a benzimidazole derivative involves the cyclization of o-phenylenediamine and p-aminobenzoic acid to form 4-(1H-benzimidazol-2-yl)benzamine. This intermediate is then treated with morpholine and formaldehyde to yield 4-(1-(morpholinomethyl)-1H-benzimidazol-2-yl)benzamine. openmedicinalchemistryjournal.com This demonstrates the feasibility of incorporating the morpholinomethyl moiety onto the benzimidazole scaffold.

Table 1: Key Features of the Mannich Reaction for Morpholinomethylation of Benzimidazoles

FeatureDescriptionReference
Reaction Type One-pot three-component condensation chitkara.edu.in
Reactants Benzimidazole (or derivative), Formaldehyde, Morpholine openmedicinalchemistryjournal.com
Typical Site of Substitution N-1 position of the benzimidazole ring openmedicinalchemistryjournal.com
Key Intermediate Morpholinium ionInferred from reaction mechanism

Synthesis of Novel Analogues and Hybrid Structures for Comparative Studies

The synthesis of novel analogues and hybrid structures of this compound is a crucial step in establishing structure-activity relationships (SAR) for various biological targets. These comparative studies often involve the synthesis of a library of related compounds with systematic variations in their chemical structures.

One approach to generating analogues is to modify the substituents on the benzimidazole ring. For instance, starting with a 5-substituted benzimidazole, a variety of groups can be introduced at other positions of the benzimidazole nucleus. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing aryl or amino groups at the 5(6)-position of a halogenated benzimidazole precursor.

Another strategy for creating novel analogues involves the synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties. For example, benzimidazole-oxadiazole hybrids have been synthesized and evaluated for their biological activities. jcchems.com The synthesis of such hybrids often involves a multi-step sequence, starting with the construction of the core benzimidazole structure, followed by the attachment of the linker and the second heterocyclic ring.

The synthesis of benzimidazole-1,2,3-triazole hybrids has also been explored. tandfonline.com This is often achieved using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. In this approach, a propargylated benzimidazole derivative can be reacted with various aromatic azides to generate a library of triazole-containing hybrid molecules.

Table 2: Examples of Synthetic Strategies for Benzimidazole Analogues and Hybrids

StrategyDescriptionKey ReactionsReference
Substitution at C-5/C-6 Introduction of various functional groups on the benzene ring of the benzimidazole core.Suzuki-Miyaura coupling, Buchwald-Hartwig amination nih.gov
Hybridization with Oxadiazoles Linking the benzimidazole scaffold to an oxadiazole ring.Multi-step synthesis involving condensation and cyclization reactions. jcchems.com
Hybridization with Triazoles Connecting the benzimidazole core to a 1,2,3-triazole ring.Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). tandfonline.com

These synthetic methodologies provide a robust platform for the generation of a diverse range of this compound analogues and hybrid structures, which are essential for comprehensive comparative studies to identify lead compounds with optimized biological profiles.

Structure Activity Relationship Sar Investigations of 5 Morpholin 4 Ylmethyl 1h Benzoimidazole and Its Derivatives

Impact of Substituent Variation at the Benzimidazole (B57391) Ring Positions (C2, C5, C6) on Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. SAR analyses have consistently shown that modifications at the C2, C5, and C6 positions can dramatically alter the pharmacological profile of these compounds.

Substitutions at the C2 position of the benzimidazole ring are a common strategy for modulating biological activity. The introduction of various aryl or heterocyclic groups at this position can lead to enhanced potency. For instance, in a series of 2,5-disubstituted benzimidazoles, the nature of the substituent at the C2 position was found to be a key determinant of their antimicrobial and antifungal activity. It has been observed that hydrophobic substituents at the C2 position can enhance biological activity, suggesting the importance of lipophilicity in target engagement.

The table below summarizes the general impact of substituent variations at different positions of the benzimidazole ring on biological activity, as inferred from studies on various benzimidazole derivatives.

PositionType of SubstituentGeneral Impact on Biological Activity
C2 Aryl, Heterocyclic, Hydrophobic groupsCan significantly enhance potency; lipophilicity often correlates with increased activity.
C5 Halogens (Cl, F), Nitro, AminoInfluences electronic properties and can enhance antimicrobial and anticancer activities.
C6 Acylamino, Basic heterocyclesCan lead to highly active compounds with improved pharmacokinetic properties.

Role of the Morpholine (B109124) Moiety and its Connectivity in Modulating Biological Activity

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, including good water solubility and metabolic stability. Its incorporation into the 5-morpholin-4-ylmethyl-1H-benzoimidazole scaffold plays a crucial role in modulating the biological activity of the resulting derivatives.

The connectivity of the morpholine ring to the benzimidazole core is also a critical determinant of biological activity. In this compound, the morpholine is connected via a methylene (B1212753) linker at the C5 position. Variations in this connectivity, such as attachment at different positions of the benzimidazole ring or through different linker types, would be expected to significantly impact the molecule's conformation and its ability to bind to its target. While direct comparative studies on the connectivity of the morpholine moiety in this specific scaffold are limited, the general principles of SAR suggest that the spatial arrangement of the morpholine relative to the benzimidazole core is crucial for optimal biological activity.

Influence of Linker Groups and Other Heterocyclic Substituents on SAR

The linker group connecting the morpholine moiety to the benzimidazole ring, as well as the potential for replacing the morpholine with other heterocyclic substituents, are important considerations in the SAR of this compound derivatives.

The methylene linker in this compound provides a degree of conformational flexibility. The length and composition of this linker can have a dramatic effect on target binding and cellular uptake. For instance, studies on bisbenzimidazole derivatives have shown that varying the linker length from 3 to 21 atoms significantly alters their DNA stabilization properties and subcellular localization. In another study, the nature of the linker, specifically the replacement of a methanimine (B1209239) (-N=CH-) linker with a hydrazone (-NH-N=CH-) linker, resulted in a notable reduction in anthelmintic activity, highlighting the critical role of the linker's chemical nature.

Replacing the morpholine ring with other heterocyclic substituents is a common strategy to explore new chemical space and optimize biological activity. The choice of the heterocyclic ring can influence various properties, including basicity, lipophilicity, and hydrogen bonding capacity. For example, the introduction of piperidine (B6355638) or N-substituted piperazine (B1678402) moieties in place of morpholine in 2-(benzimidazol-2-yl)quinoxalines has been explored for developing novel antitumor agents. The specific heterocyclic ring can impart distinct pharmacological properties, and SAR studies often involve screening a library of different heterocycles to identify the optimal substituent for a given biological target.

The following table illustrates the potential impact of modifying the linker and heterocyclic substituent on the properties of benzimidazole derivatives.

ModificationPotential Impact on Properties
Linker Length Affects conformational flexibility, distance between pharmacophores, and target binding affinity.
Linker Composition Influences rigidity, polarity, and metabolic stability.
Heterocyclic Substituent Modulates basicity, lipophilicity, hydrogen bonding capacity, and potential for specific interactions with the target.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays an indispensable role in modern drug discovery and SAR analysis. Techniques such as molecular docking and Density Functional Theory (DFT) provide valuable insights into the behavior of molecules at the atomic level, guiding the rational design of new derivatives with improved properties.

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and elucidating the key interactions that contribute to their biological activity.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then virtually placed into the active site of the protein. The docking software calculates the binding energy for various poses of the ligand, with lower binding energies generally indicating a more favorable interaction.

These studies can reveal crucial details about the ligand-target interactions, such as:

Hydrogen bonds: The morpholine oxygen and the benzimidazole nitrogens are potential hydrogen bond acceptors, while the N-H of the benzimidazole can act as a hydrogen bond donor. Docking can identify specific amino acid residues involved in these interactions.

Hydrophobic interactions: The aromatic benzimidazole ring and any lipophilic substituents can engage in hydrophobic interactions with nonpolar residues in the active site.

By analyzing the docking results of a series of derivatives, researchers can build a 3D-QSAR model that correlates the structural features of the molecules with their biological activity. This allows for the rational design of new compounds with enhanced binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide a deeper understanding of the intrinsic properties of this compound and its derivatives, which can be correlated with their biological activity.

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with its biological target.

Optimized Geometry and Conformational Analysis: DFT can be used to determine the most stable three-dimensional conformation of a molecule. For a flexible molecule like this compound, understanding its preferred conformation is essential for predicting its binding mode.

By performing DFT calculations on a series of derivatives with varying substituents, researchers can analyze how these modifications affect the electronic properties and conformation of the molecule. This information, in conjunction with experimental biological data, can provide a more complete picture of the structure-activity relationship and guide the design of new, more effective compounds.

In Vitro Biological Evaluation and Mechanistic Insights

Antimicrobial Activity

The fusion of the benzimidazole (B57391) ring, a well-established antimicrobial pharmacophore, with a morpholine (B109124) ring has given rise to derivatives with significant activity against a variety of microbial pathogens.

Derivatives of the benzimidazole-morpholine scaffold have demonstrated a broad spectrum of antibacterial activity. Studies on related structures show potent growth inhibition of Gram-positive bacteria, including clinically significant species like Staphylococcus aureus and Staphylococcus epidermidis. lew.ronih.gov The activity is often characterized by low minimum inhibitory concentrations (MIC). While some derivatives show efficacy against Gram-negative bacteria such as Escherichia coli and Shigella sonnei, the potency can vary significantly depending on the specific substitutions on the core structure. researchgate.net The mechanism of action is thought to be multifaceted, potentially involving the disruption of global cellular functions essential for bacterial survival. nih.gov

Bacterial StrainTypeActivity of Related Compounds
Staphylococcus aureusGram-PositivePotent inhibitory activity observed lew.ronih.gov
Staphylococcus epidermidisGram-PositiveEffective inhibition reported lew.ro
Bacillus subtilisGram-PositiveModerate to excellent activity noted researchgate.net
Escherichia coliGram-NegativeVariable activity observed researchgate.net
Shigella sonneiGram-NegativeModerate activity reported researchgate.net

The antifungal properties of benzimidazole-morpholine compounds are notable. Research has shown that certain derivatives exhibit excellent activity against various fungal pathogens, in some cases surpassing the efficacy of commercial fungicides like carbendazim. researchgate.net The primary mechanism of action for morpholine-class antifungals involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. nih.gov This dual-target action leads to the depletion of ergosterol, an essential component of the fungal cell membrane, thereby disrupting membrane integrity and function. nih.gov

Fungal PathogenActivity of Related CompoundsReference Fungicide
Botrytis cinereaExcellent inhibitory activity researchgate.netresearchgate.netCarbendazim
Sclerotinia sclerotiorumExcellent inhibitory activity researchgate.netresearchgate.netCarbendazim
Phytophthora nicotianaeComparable activity to reference researchgate.netCarbendazim
Bipolaris ellipticaComparable activity to reference researchgate.netCarbendazim

Antiviral Activity against Relevant Viral Strains

The benzimidazole core is a key structural motif in a number of antiviral agents. Consequently, derivatives of 5-morpholin-4-ylmethyl-1H-benzoimidazole have been investigated for their potential to inhibit a wide array of viruses. Studies on structurally related benzimidazoles have demonstrated potent activity against various RNA and DNA viruses. nih.gov

Notably, significant inhibitory effects have been observed against Respiratory Syncytial Virus (RSV), with some compounds showing EC50 values in the nanomolar range. nih.gov Moderate activity has also been reported against members of the Flaviviridae family, such as Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV), as well as against picornaviruses like Coxsackie Virus B2 (CVB2). nih.gov The broad-spectrum nature of these compounds suggests they may interfere with viral processes common to multiple virus families.

Anti-inflammatory Activity

Inflammation and infection are often concurrent conditions, making compounds with dual antimicrobial and anti-inflammatory properties particularly valuable. researchgate.net The benzimidazole-morpholine scaffold has been explored for its potential to modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). mdpi.com There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. youtube.com Benzimidazole-based compounds have been evaluated for their ability to inhibit these enzymes. The inhibitory profile, whether selective for COX-2 or non-selective (inhibiting both COX-1 and COX-2), is a critical determinant of a compound's therapeutic potential and side-effect profile. mdpi.com Research into related heterocyclic structures indicates that they can effectively bind to the active site of COX enzymes, thereby blocking prostaglandin (B15479496) synthesis.

Enzyme TargetRole in InflammationInhibition by Related Compounds
COX-1Constitutive, involved in inflammation but also gastric protection and platelet aggregation. youtube.comInhibition observed in non-selective compounds.
COX-2Inducible, primary mediator of inflammatory prostaglandins. youtube.comInhibition is a key goal for anti-inflammatory action.

Beyond COX inhibition, the anti-inflammatory effects of novel compounds can be mediated through other signaling pathways. A promising strategy in developing safer anti-inflammatory drugs is the dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.gov This approach simultaneously blocks the production of both prostaglandins and leukotrienes, another class of potent inflammatory mediators. Furthermore, compounds can exert anti-inflammatory effects by modulating key intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. mdpi.com

Anticancer and Antiproliferative Activity

The antiproliferative effects of benzimidazole derivatives containing a morpholine group have been extensively studied, revealing their potential as anticancer agents. These compounds exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms of action.

The anticancer activity of morpholine-substituted benzimidazoles is often attributed to their ability to interfere with critical cellular processes required for cancer cell proliferation and survival.

Microtubule Disruption: Several benzimidazole derivatives exert their antineoplastic effects by disrupting microtubule polymerization. Nocodazole, a well-known benzimidazol-2-yl carbamate (B1207046) ester, interferes with the formation of tubulin heterodimers, leading to microtubule depolymerization. mdpi.com This disruption of the mitotic spindle apparatus prevents cells from completing mitosis, arresting them in the G2/M phase of the cell cycle. mdpi.comnih.gov A prolonged arrest in this phase can subsequently trigger apoptosis, or programmed cell death. mdpi.com Structural analogs, such as (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivatives, have been shown to operate through a similar mechanism, blocking the development of normal bipolar mitotic spindles and causing cell cycle arrest. nih.gov

Induction of Apoptosis: A common mechanism for many anticancer agents, including benzimidazole derivatives, is the induction of apoptosis. Studies have demonstrated that these compounds can trigger both early and late-stage apoptosis in breast cancer cell lines. nih.gov This programmed cell death is often a consequence of other cellular disruptions, such as cell cycle arrest or the inhibition of key survival proteins. nih.govnih.gov For instance, some derivatives have been shown to downregulate the c-Myc protein, a key driver in cancer progression, leading to the activation of apoptotic pathways. nih.gov

Cell Cycle Arrest: The ability to halt the cell cycle is a key feature of many antiproliferative compounds. Morpholine-containing benzimidazoles have been observed to cause cell cycle arrest at various phases, including the G2/M and S phases, preventing cancer cells from dividing and proliferating. nih.govnih.gov

Enzyme Inhibition: Certain derivatives function by inhibiting enzymes crucial for cancer cell survival. For example, some benzimidazole carboxamides are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov By inhibiting PARP, these compounds can prevent cancer cells from repairing DNA damage, leading to cell death.

Derivatives of this compound have demonstrated significant cytotoxic activity against a wide spectrum of human cancer cell lines in vitro. The efficacy often varies depending on the specific substitutions on the benzimidazole and morpholine rings, as well as the cancer cell type.

For example, a series of innovative benzimidazole derivatives were tested against lung cancer cell lines A549 and NCI-H1299. One compound, referred to as A5, exhibited potent activity with IC₅₀ values of 4.08 µM and 7.86 µM against A549 and NCI-H1299 cells, respectively. nih.gov Another related compound, A1, showed IC₅₀ values of 6.32 µM and 11.39 µM against the same cell lines. nih.gov

In studies on head and neck squamous cell carcinoma (HNSCC), a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60 showed significant inhibition of cell replication. nih.gov The half-maximal effective concentration (EC₅₀) for this compound was calculated at 2.5 µM for CAL27 cells and 2.9 µM for FaDu cells after 48 hours of treatment. mdpi.com

Furthermore, other benzimidazole derivatives have shown efficacy against breast cancer cell lines (MCF-7, MDA-MB-231), leukemia cell lines (HL-60), and colon cancer cell lines (HCT-116). nih.govnih.govnih.gov For instance, one benzimidazole-triazole hybrid demonstrated remarkable activity with an IC₅₀ of 1.3 µM against MCF-7 cells and 0.63 µM against A549 cells. nih.gov A study involving a novel quinoline (B57606) derivative, BAPPN, reported IC₅₀ values of 3.1 µg/mL against MCF-7, 23 µg/mL against HCT-116, 3.3 µg/mL against HepG2 (hepatocellular carcinoma), and 9.96 µg/mL against A549 cells. mdpi.com

Compound Class/NameCancer Cell LineActivity (IC₅₀ / EC₅₀)Reference
Benzimidazole Derivative (A5)A549 (Lung)4.08 µM nih.gov
Benzimidazole Derivative (A5)NCI-H1299 (Lung)7.86 µM nih.gov
Benzimidazole Derivative (A1)A549 (Lung)6.32 µM nih.gov
Benzimidazole Derivative (A1)NCI-H1299 (Lung)11.39 µM nih.gov
RDS 60CAL27 (Head and Neck)2.5 µM (48h) mdpi.com
RDS 60FaDu (Head and Neck)2.9 µM (48h) mdpi.com
Benzimidazole-Triazole HybridMCF-7 (Breast)1.3 µM nih.gov
Benzimidazole-Triazole HybridA549 (Lung)0.63 µM nih.gov
BAPPN (Quinoline Derivative)MCF-7 (Breast)3.1 µg/mL mdpi.com
BAPPN (Quinoline Derivative)HCT-116 (Colon)23 µg/mL mdpi.com

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs used to treat infections caused by parasitic worms. researchgate.net Research has explored various derivatives, including those with morpholine substituents, to identify new and more effective agents, particularly in the face of growing drug resistance. biorxiv.org

In vitro screening using model organisms like Caenorhabditis elegans is a common approach to assess the anthelmintic potential of new compounds. biorxiv.org Studies have shown that newly synthesized benzimidazole derivatives can exhibit significant anthelmintic properties, sometimes comparable or superior to standard drugs like Albendazole. researchgate.netbohrium.com The activity is typically dose-dependent; as the concentration of the compound increases, the time required to induce paralysis and death in the worms decreases. researchgate.netbohrium.com For instance, one study found that a synthesized derivative at a concentration of 50µg/ml caused paralysis in 30.43 ± 5.33 minutes and death in 0.56 ± 5.32 minutes. bohrium.com Another series of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates was synthesized and tested, with one compound significantly reducing the number of T. spiralis larvae in experimental models. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Monoamine Oxidase, α-Glucosidase)

The structural versatility of the this compound scaffold allows it to interact with various biological targets, including enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition: The inhibition of AChE and MAO is a key strategy in the development of treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov A study investigating a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives explored their potential as dual-acting inhibitors against these enzymes. The combination of the benzimidazole and morpholine moieties within a single hybrid molecule is considered beneficial for designing new agents for multifactorial disorders. nih.gov

Other Enzyme Inhibition: The potential for this class of compounds extends to other enzymes as well. For example, certain benzimidazole derivatives have been identified as potential inhibitors of kinases, such as protein kinase B (AKT), which are involved in cancer progression.

In Vitro Antioxidant Capacity

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a significant area of research. nih.gov Benzimidazole derivatives have been evaluated for their ability to neutralize harmful free radicals.

The antioxidant capacity of these compounds is typically assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com Studies on various benzimidazole hydrazone derivatives have shown that their antioxidant activity is highly dependent on the number and position of hydroxyl groups on the aromatic rings. nih.gov For example, the introduction of a second hydroxy group can increase the antioxidant capacity by several fold compared to analogs with a single hydroxy group. nih.gov While some benzimidazole derivatives show weak direct radical scavenging activity, they may exert antioxidant effects through other mechanisms, such as inhibiting pro-oxidant enzymes. researchgate.net

Investigation of Biological Compatibility in In Vitro Systems (e.g., non-cytotoxic, non-genotoxic assessments)

An essential aspect of preclinical drug development is to ensure that a compound is not only effective but also safe. In vitro assessments of biological compatibility are crucial first steps in this process.

Studies have been conducted to evaluate the cytotoxicity and genotoxicity of benzimidazole-morpholine derivatives. In one such study, selected compounds were subjected to the well-established MTT assay to assess cytotoxicity and the Ames test to evaluate genotoxicity. The results indicated that the tested compounds were non-cytotoxic and non-genotoxic, suggesting a favorable preliminary safety profile. nih.gov Similarly, research on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative found that while it was effective against HNSCC cell lines, it did not induce any significant cytotoxic effects on normal human dermal fibroblasts and human keratinocytes, indicating a degree of selectivity for cancer cells. mdpi.comnih.gov

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation 5-morpholin-4-ylmethyl-1H-benzoimidazole Analogues

The future of this compound lies in the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how structural modifications influence biological activity. Key areas for future exploration include:

Modification of the Morpholine (B109124) Ring: Investigating the impact of substituting the morpholine moiety with other heterocyclic systems, such as piperazine (B1678402), piperidine (B6355638), or thiomorpholine, could modulate the compound's solubility, lipophilicity, and target-binding interactions.

Substitution on the Benzimidazole (B57391) Core: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions of the benzimidazole ring can significantly alter the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.

Elongation or Constraining of the Methylene (B1212753) Linker: Altering the length and flexibility of the methylene bridge connecting the morpholine and benzimidazole rings may optimize the compound's orientation within the target's binding site.

A systematic approach to SAR, as demonstrated in the broader class of benzimidazole derivatives, will be crucial. For instance, studies on other benzimidazoles have shown that specific substitutions can enhance anti-inflammatory or anticancer activities. nih.gov This knowledge can be leveraged to design focused libraries of this compound analogues for screening against various therapeutic targets.

Advanced Computational Modeling for Predictive Bioactivity and Target Identification

In silico methods are indispensable tools for accelerating the drug discovery process. Advanced computational modeling can provide valuable predictions about the bioactivity and potential targets of this compound and its analogues, thereby guiding synthetic efforts and reducing reliance on extensive experimental screening. nih.gov

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can establish a mathematical relationship between the structural features of this compound analogues and their biological activities. This will enable the prediction of the potency of novel, unsynthesized compounds.

Molecular Docking Simulations: Docking studies can elucidate the binding modes of these compounds within the active sites of various biological targets. This information is critical for understanding the mechanism of action and for designing analogues with improved binding affinities. nih.gov For example, docking studies have been successfully used to identify potential anticancer targets for other benzimidazole scaffolds. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can predict the pharmacokinetic and toxicological properties of new analogues early in the discovery pipeline, helping to identify candidates with favorable drug-like properties. jcchems.comresearchgate.netjaptronline.com

Computational ApproachApplication in Drug DiscoveryPredicted Parameters for this compound Analogues
QSAR Predicts biological activity based on chemical structure.Potency, Selectivity, Efficacy
Molecular Docking Simulates the interaction between a ligand and a protein target.Binding Affinity, Binding Mode, Key Interactions
ADMET Prediction Forecasts the pharmacokinetic and toxicological profile of a compound.Oral Bioavailability, Blood-Brain Barrier Penetration, Metabolic Stability, Potential Toxicities

Exploration of Broader Pharmacological Targets and Mechanisms of Action

While the initial biological activities of this compound may be known, a comprehensive exploration of its pharmacological profile is warranted. The benzimidazole scaffold is known to interact with a wide array of biological targets, suggesting that this compound and its derivatives may have therapeutic applications beyond their initial indications. nih.gov

Future investigations should aim to:

Screen against Diverse Target Classes: Systematic screening of this compound and its analogues against a broad panel of receptors, enzymes, and ion channels could uncover novel therapeutic opportunities. The known activities of other morpholine-containing benzimidazoles, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and cyclooxygenase (COX) inhibition, provide a logical starting point for such explorations. jcchems.comniscpr.res.in

Investigate Novel Mechanisms of Action: For identified activities, detailed mechanistic studies should be undertaken to understand how these compounds exert their effects at a molecular level. This could involve cellular assays, biochemical assays, and animal models of disease.

Explore Polypharmacology: The ability of a single compound to modulate multiple targets, known as polypharmacology, can be advantageous for treating complex diseases. Investigating the potential for "dual-acting" or "multi-target" activities of this compound derivatives could lead to the development of innovative therapies. jcchems.com

Development of Novel Synthetic Strategies for Enhanced Yields and Sustainability

To support extensive preclinical and potential clinical development, the synthesis of this compound and its analogues must be efficient, cost-effective, and environmentally sustainable. Future research in this area should concentrate on:

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of environmentally benign solvents (e.g., water or ethanol), solvent-free reaction conditions, and energy-efficient methods like microwave irradiation, can significantly reduce the environmental impact of the synthesis. niscpr.res.inresearchgate.netrsc.orgjksus.org

Catalyst Development: The exploration of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, can improve reaction efficiency and reduce waste.

Recent advancements in the synthesis of benzimidazoles have highlighted the feasibility of these approaches, offering a clear path toward more sustainable and scalable production methods. jksus.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-morpholin-4-ylmethyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with morpholine-containing aldehydes or ketones. For example, refluxing ethyl-3-amino-4-(morpholinoethylamino) benzoate with sodium metabisulfite adducts of trifluoromethyl benzaldehyde in DMF at 130°C for 4 hours, followed by purification via recrystallization (ethyl acetate), yields structurally related benzimidazoles . Solvent choice (e.g., DMF vs. ethanol) and catalysts (e.g., Na₂S₂O₅) significantly affect reaction efficiency. Yield optimization often requires monitoring by TLC/HPLC and adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of amine and carbonyl precursors) .

Q. How is the structural characterization of 5-morpholin-4-ylmethyl-1H-benzimidazole performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used to analyze bond lengths, angles, and ring conformations. For example, morpholine rings in derivatives adopt chair conformations (Cremer-Pople parameters: puckering amplitude Q = 0.58 Å, θ ≈ 179°), while the benzimidazole core remains planar (deviation <0.03 Å) . Data validation tools like PLATON ( ) ensure compliance with crystallographic standards.

Q. What spectroscopic techniques are essential for validating the purity of 5-morpholin-4-ylmethyl-1H-benzimidazole derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include imidazole NH (~δ 12.5 ppm) and morpholine CH₂ (δ 2.5–3.5 ppm). Aromatic protons appear as multiplets (δ 6.8–8.2 ppm) .
  • FTIR : Stretching vibrations for C=N (~1600 cm⁻¹) and N-H (~3400 cm⁻¹) confirm ring formation.
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/O values indicate impurities .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence conformational dynamics and intermolecular interactions?

  • Methodological Answer : Dihedral angles between the benzimidazole ring and substituents (e.g., morpholine, aryl groups) dictate packing and solubility. For example, a dihedral angle of 35.66° between benzimidazole and phenyl groups in derivatives reduces π-π stacking, enhancing solubility. Computational tools (DFT, molecular docking) model steric and electronic effects, while SC-XRD reveals intermolecular interactions (e.g., C–H∙∙∙F hydrogen bonds) critical for crystal engineering .

Q. What strategies are employed to resolve contradictions in reactivity data for morpholine-functionalized benzimidazoles?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) are addressed via:

  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N tracing) to track amine participation.
  • Kinetic Analysis : Variable-temperature NMR to identify rate-limiting steps.
  • Computational Validation : Transition state modeling (Gaussian, ORCA) to predict regioselectivity .

Q. How can ring-puckering analysis (Cremer-Pople parameters) elucidate the flexibility of the morpholine moiety in 5-morpholin-4-ylmethyl-1H-benzimidazole?

  • Methodological Answer : The morpholine ring’s chair conformation is quantified using Cremer-Pople coordinates (Q, θ, φ). For example, Q = 0.58 Å and θ ≈ 179° indicate minimal puckering distortion. Comparative studies with analogs (e.g., piperidine-substituted benzimidazoles) reveal how heteroatom placement (O in morpholine vs. NH in piperidine) affects ring rigidity and solvent accessibility .

Q. What role does 5-morpholin-4-ylmethyl-1H-benzimidazole play in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : The morpholine group enhances solubility and bioavailability. SAR studies involve:

  • Bioisosteric Replacement : Swapping morpholine with piperazine or tetrahydropyran to assess potency changes.
  • Pharmacophore Mapping : Identifying H-bond acceptors (morpholine O) and aromatic π-systems critical for target binding (e.g., kinase inhibitors) .
  • In Vitro Assays : Testing cytotoxicity (MTT assay) and target inhibition (IC₅₀) across derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.